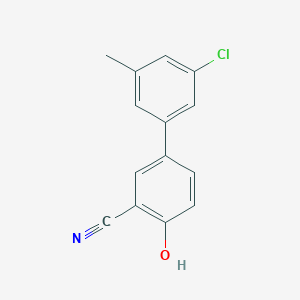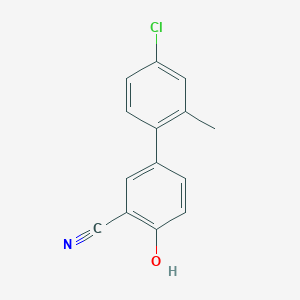
2-Cyano-4-(naphthalen-2-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(naphthalen-2-yl)phenol, 95% (2CNPH) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. 2CNPH is a derivative of naphthalene, an aromatic hydrocarbon that is found in coal tar and petroleum. 2CNPH is a white crystalline solid with a melting point of 153-155 °C and a boiling point of 253-255 °C. It is highly soluble in water, ethanol, and chloroform. 2CNPH is a versatile and multifunctional compound, and has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been widely used in a variety of scientific research applications. It has been used as a catalytic reagent in the synthesis of various heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of organic compounds. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been used as a fluorescent probe for the detection of DNA and proteins, and as a reagent for the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of binding to and activating substrates. Additionally, it is thought that 2-Cyano-4-(naphthalen-2-yl)phenol, 95% can promote the formation of covalent bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are not well understood. However, it has been shown to be non-toxic and non-mutagenic in animal studies. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a non-toxic and non-mutagenic compound, which makes it safe to use in laboratory settings. Additionally, it is highly soluble in water, ethanol, and chloroform, which makes it easy to work with in a variety of solvents. However, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% is also highly reactive, which can lead to the formation of unwanted byproducts in certain experiments.
Zukünftige Richtungen
The potential applications of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% are vast, and there are many potential future directions for research. Some potential future directions include the use of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% as a fluorescent probe for the detection of other molecules, such as proteins and nucleic acids. Additionally, 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be used in the synthesis of new compounds, such as polymers, and could be used as a catalyst in the synthesis of heterocyclic compounds. Furthermore, the antioxidant activity of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further explored, as it may have potential applications in the prevention of certain diseases. Finally, the mechanism of action of 2-Cyano-4-(naphthalen-2-yl)phenol, 95% could be further studied, as it is still not well understood.
Synthesemethoden
2-Cyano-4-(naphthalen-2-yl)phenol, 95% is synthesized by the reaction of naphthalene with a mixture of hydrochloric acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, with yields of up to 95% reported.
Eigenschaften
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDMIQURGZCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684815 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
CAS RN |
1261898-00-3 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














